Iso Varalaldehyde
Description
Iso Valeraldehyde (3-Methylbutanal, CAS No.: 590-86-3) is a branched-chain aldehyde with the molecular formula C₅H₁₀O. It is structurally characterized by a methyl group attached to the third carbon of a butanal chain. This compound is commonly utilized in the flavor and fragrance industry due to its pungent, fruity odor. Its branched structure imparts distinct physical and chemical properties compared to linear aldehydes, influencing volatility, solubility, and reactivity .
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
2-amino-2-ethylpropanedial |
InChI |
InChI=1S/C5H9NO2/c1-2-5(6,3-7)4-8/h3-4H,2,6H2,1H3 |
InChI Key |
FENHBDKJBXOUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)(C=O)N |
Origin of Product |
United States |
Preparation Methods
Process Description
A highly efficient and modern method involves gas-phase dehydrogenation oxidation of iso amyl alcohol over a porous metal-organic copper catalyst. The process typically includes:
- Vaporization of iso amyl alcohol by heating (e.g., to 250°C)
- Mixing vaporized iso amyl alcohol with a carrier gas such as nitrogen
- Passing the mixture through a fixed-bed reactor packed with a porous Cu-based metal-organic framework catalyst
- Catalytic conversion of iso amyl alcohol to iso valeraldehyde via dehydrogenation and oxidation
- Quenching and absorption of the gaseous product mixture in an absorption tower using iso amyl alcohol as an absorbent
- Separation and rectification of the liquid phase to isolate iso valeraldehyde product
- Recovery and recycling of unreacted iso amyl alcohol to the reactor feed
Catalyst Characteristics and Advantages
- The catalyst is a porous metal-organic framework (MOF) incorporating copper ions chelated by amino carboxylic acids (e.g., methyl glycine diacetic acid or glycine diacetic acid).
- This structure provides high dispersion of active Cu sites, increased surface area, and mechanical strength.
- The catalyst surface acidity and basicity are balanced to prevent unwanted side reactions such as intermolecular dehydration.
- The catalyst operates at relatively low temperatures, reducing carbon deposition and coking that cause deactivation.
- Stability of the catalyst is enhanced, leading to longer operational life and consistent product quality.
Process Flow Diagram
| Equipment Code | Description |
|---|---|
| A | Fixed bed reactor |
| B | Quenching absorption tower |
| C | Product separation tower |
| D | Iso amyl alcohol recovery tower |
| Material Code | Description |
|---|---|
| 1 | Nitrogen (carrier gas) |
| 2 | Iso amyl alcohol (feed) |
| 3 | Recovered iso amyl alcohol |
| 4 | Reactor outlet discharge |
| 5 | Absorbent (iso amyl alcohol) |
| 6 | Mixture of nitrogen and hydrogen gases |
| 7 | Quenched and absorbed mixture |
| 8 | Heavy components |
| 9 | Iso amyl alcohol and heavy components mixture |
| 10 | Iso valeraldehyde product |
Reaction Conditions and Performance
- Vaporization temperature: ~250°C
- Catalyst: Porous metal-organic Cu catalyst with chelating amino carboxylic acids
- Conversion rate of iso amyl alcohol: up to 99.7%
- Purity of iso valeraldehyde: up to 99.8%
- Energy consumption: low compared to traditional methods
- Advantages: reduced equipment corrosion, less pollution, high safety, and reduced catalyst deactivation
Example Analytical Conditions for Product Verification
- Gas chromatography with RTX-WAX column
- Temperature program: 50°C (5 min) → 80°C at 10°C/min (5 min) → 100°C at 10°C/min (5 min) → 160°C at 10°C/min (15 min)
Liquid-Phase Oxidation Methods (Historical Context)
Traditional methods used liquid-phase oxidation of iso amyl alcohol with strong oxidants such as sulfuric acid and dichromic acid. These methods suffer from:
- Severe equipment corrosion
- Environmental pollution
- Multiple side reactions
- Catalyst deactivation
Hence, they are largely replaced by gas-phase catalytic methods.
Summary Table of Preparation Methods
| Preparation Method | Catalyst/Conditions | Conversion (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Gas-phase dehydrogenation oxidation | Porous metal-organic Cu catalyst, 250°C vaporization | 99.7 | 99.8 | High selectivity, low corrosion, stable catalyst | Requires specialized catalyst synthesis |
| Liquid-phase oxidation (historical) | Sulfuric acid, dichromic acid, liquid phase | Variable | Variable | Simple setup | Corrosive, polluting, multiple side reactions |
Chemical Reactions Analysis
Iso Varalaldehyde undergoes several types of chemical reactions:
Scientific Research Applications
Pharmaceutical Applications
Isovaleraldehyde serves as a crucial reagent in the preparation of active pharmaceutical ingredients (APIs). Its applications include:
- Synthesis of Pharmaceuticals : It is used in the synthesis of various drugs, including butizide, which is utilized for its therapeutic effects.
- Internal Standard in Analytical Chemistry : It acts as an internal standard for determining wine aroma carbonyl compounds and assessing olive oil quality through advanced techniques like solid-phase microextraction-gas chromatography .
Food Industry Applications
In the food industry, isovaleraldehyde is recognized for its flavor-enhancing properties:
- Flavoring Agent : It contributes to the malty flavor profile in numerous food products such as cheese, coffee, chocolate, and beer. Its presence can enhance sensory attributes, making it valuable in food formulation.
- Quality Assessment : Isovaleraldehyde is employed to evaluate the quality of food products, particularly in assessing aroma profiles through gas chromatography techniques .
Toxicological Studies
Toxicological assessments have been conducted to determine the safety profile of isovaleraldehyde:
- Genotoxicity Testing : Studies indicate that isovaleraldehyde shows no significant genotoxic effects in various assays, including the Ames test and micronucleus tests in rodents .
- Irritation Potential : Research suggests a no-observed-adverse-effect level (NOAEL) for irritation at concentrations greater than 51 ppm, indicating a relatively low potential for irritation compared to other aldehydes .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of isovaleraldehyde:
- BDNF Upregulation : Research indicates that isovaleraldehyde can enhance brain-derived neurotrophic factor (BDNF) expression in neuronal cells without inducing toxicity. This suggests potential therapeutic applications in neurodegenerative conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Iso Varalaldehyde involves its interaction with various molecular targets and pathways:
Oxidation Pathways: this compound is oxidized to isovaleric acid, which can further participate in metabolic processes.
Enzyme Interaction: It interacts with enzymes involved in aldehyde metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Valeraldehyde (Pentanal)
- Molecular Formula : C₅H₁₀O (same as Iso Valeraldehyde).
- Structure : Linear chain (CH₃(CH₂)₃CHO).
- Key Differences :
- Boiling Point : Valeraldehyde (103°C) has a higher boiling point than Iso Valeraldehyde (92–94°C) due to reduced branching, which enhances van der Waals interactions in the linear isomer .
- Solubility : Both are sparingly soluble in water but exhibit better solubility in organic solvents. Valeraldehyde’s log P (1.3) is slightly higher than Iso Valeraldehyde’s (1.1), indicating marginally greater lipophilicity.
- Applications: Used in resin production and as a solvent, whereas Iso Valeraldehyde is preferred in flavorings for its fruity notes .
Cinnamaldehyde (C₉H₈O)
- Structure : Aromatic aldehyde with a phenyl group attached to an unsaturated aldehyde chain.
- Key Differences :
- Reactivity : The conjugated double bond in cinnamaldehyde allows for electrophilic substitution reactions, unlike Iso Valeraldehyde, which undergoes typical aldehyde oxidations and nucleophilic additions.
- Applications : Widely used as a food additive (e.g., cinnamon flavoring) and in antimicrobial agents, contrasting with Iso Valeraldehyde’s niche use in synthetic fruit flavors .
Physicochemical Properties
| Property | Iso Valeraldehyde | Valeraldehyde | Cinnamaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | 86.13 | 86.13 | 132.16 |
| Boiling Point (°C) | 92–94 | 103 | 248 |
| Log P | 1.1 | 1.3 | 1.9 |
| Solubility in Water | 4.7 g/L | 5.2 g/L | 0.1 g/L |
| Odor Profile | Fruity, pungent | Almond-like | Spicy, cinnamon |
Notes:
- The branched structure of Iso Valeraldehyde lowers its boiling point compared to Valeraldehyde.
- Cinnamaldehyde’s aromaticity and higher molecular weight contribute to its elevated boiling point and lower water solubility .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Iso Varalaldehyde, and how can their efficiency be optimized experimentally?
- Methodological Answer: Key synthetic routes include the oxidation of isoamyl alcohol derivatives or catalytic aldol condensation. Efficiency optimization involves varying reaction parameters (e.g., temperature, catalyst loading) using factorial design to identify optimal conditions . Analytical tools like GC-MS or HPLC can monitor reaction progress and purity, ensuring reproducibility .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Employ spectroscopic techniques (e.g., H/C NMR for structural confirmation) and chromatographic methods (HPLC for purity assessment). Calibration against reference standards and validation via inter-laboratory comparisons enhance accuracy .
Q. What experimental protocols ensure stability testing of this compound under varying storage conditions?
- Methodological Answer: Design accelerated stability studies by exposing samples to controlled stressors (light, humidity, temperature). Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates and identify stable storage parameters .
Advanced Research Questions
Q. What experimental designs are optimal for elucidating reaction mechanisms involving this compound in complex systems?
- Methodological Answer: Utilize kinetic isotope effects (KIE) or spectroscopic trapping of intermediates (e.g., using FT-IR or time-resolved MS). Coupled with computational modeling (DFT), these methods clarify mechanistic pathways and rate-determining steps .
Q. How can computational modeling predict this compound’s physicochemical properties, and what are the limitations?
- Methodological Answer: Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) estimate properties like solubility or partition coefficients. Validate predictions with empirical data to address discrepancies arising from force field approximations .
Q. How should researchers resolve contradictions in reported data on this compound’s catalytic activity?
- Methodological Answer: Conduct systematic reviews to identify confounding variables (e.g., solvent polarity, substrate specificity). Replicate experiments under standardized conditions, applying meta-analysis to quantify variability and isolate causative factors .
Q. What statistical frameworks are recommended for analyzing multi-variable experiments with this compound?
- Methodological Answer: Multivariate analysis (e.g., PCA or PLS regression) identifies interactions between variables. Design of Experiments (DoE) with response surface methodology optimizes conditions while minimizing resource use .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer: Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., spectral libraries, chromatograms) in repositories like Zenodo, and employ electronic lab notebooks for traceability .
Q. What strategies mitigate biases in this compound’s bioactivity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
